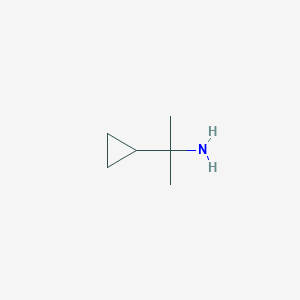

2-Cyclopropylpropan-2-amine

Description

BenchChem offers high-quality 2-Cyclopropylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2,7)5-3-4-5/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXIEUXBOSSXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylpropan-2-amine: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2-cyclopropylpropan-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics of cyclopropylamines. The guide includes a summary of quantitative data in structured tables, detailed experimental protocols for its synthesis and characterization, and visualizations of its potential mechanisms of action based on the known reactivity of related compounds.

Chemical Structure and Properties

2-Cyclopropylpropan-2-amine, with the IUPAC name 2-cyclopropylpropan-2-amine, is a primary amine characterized by a cyclopropyl group attached to a tertiary carbon atom. Its chemical structure and basic information are presented below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-cyclopropylpropan-2-amine | PubChem[1] |

| CAS Number | 172947-13-6 | AChemBlock[2] |

| Molecular Formula | C₆H₁₃N | PubChem[1] |

| Molecular Weight | 99.17 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C1CC1)N | PubChem[1] |

| InChI Key | OOXIEUXBOSSXJM-UHFFFAOYSA-N | PubChem[1] |

| Boiling Point (predicted) | 99-100 °C (at 750 Torr) | |

| Density (predicted) | 0.929 ± 0.06 g/cm³ | |

| Appearance | Not specified (likely a liquid) | |

| Purity | 95% | AChemBlock[2] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.2 - 0.5 | Multiplet | 4H | Cyclopropyl CH₂ protons |

| ~ 0.8 - 1.0 | Multiplet | 1H | Cyclopropyl CH proton |

| ~ 1.1 | Singlet | 6H | Two equivalent methyl (CH₃) protons |

| ~ 1.2 (variable) | Broad Singlet | 2H | Amine (NH₂) protons |

Note: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 5-15 | Cyclopropyl CH₂ carbons |

| ~ 15-25 | Cyclopropyl CH carbon |

| ~ 25-35 | Methyl (CH₃) carbons |

| ~ 50-60 | Quaternary carbon (C-NH₂) |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, two bands | N-H stretching (primary amine) |

| 2850 - 3050 | Strong | C-H stretching (alkyl and cyclopropyl) |

| ~ 3080 | Weak | C-H stretching (cyclopropyl C-H) |

| 1590 - 1650 | Medium | N-H bending (scissoring) |

| ~ 1020 | Medium | C-N stretching |

| ~ 1020 | Weak | Cyclopropane ring breathing |

Table 5: Mass Spectrometry Data

| m/z | Interpretation | Source |

| 84 | Top Peak | PubChem[1] |

| 58 | 2nd Highest Peak | PubChem[1] |

| 42 | 3rd Highest Peak | PubChem[1] |

Experimental Protocols

Synthesis of 2-Cyclopropylpropan-2-amine via Ritter Reaction

A plausible and efficient method for the synthesis of 2-cyclopropylpropan-2-amine is the Ritter reaction, starting from 2-cyclopropylpropan-2-ol. This protocol is adapted from the synthesis of the analogous 2-cycloheptylpropan-2-amine.[3][4][5]

Step 1: Synthesis of 2-Cyclopropylpropan-2-ol

This precursor can be synthesized via a Grignard reaction between cyclopropylmagnesium bromide and acetone.

Step 2: Ritter Reaction and Hydrolysis

-

Materials: 2-cyclopropylpropan-2-ol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 2-cyclopropylpropan-2-ol (1 equivalent) in an excess of acetonitrile (which acts as both reactant and solvent).

-

Cool the mixture to 0°C in an ice bath with continuous stirring.

-

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The reaction is then quenched by carefully pouring the mixture over crushed ice.

-

The resulting N-(2-cyclopropylpropan-2-yl)acetamide intermediate is extracted with diethyl ether.

-

The crude amide is then hydrolyzed by refluxing with an excess of aqueous hydrochloric acid or sodium hydroxide solution.

-

After hydrolysis is complete, the solution is cooled and basified with sodium hydroxide.

-

The final product, 2-cyclopropylpropan-2-amine, is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

Purification can be achieved by distillation under reduced pressure.

-

Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of 2-cyclopropylpropan-2-amine.

Biological Activity and Mechanism of Action

Cyclopropylamines are known to be mechanism-based inhibitors of several enzyme systems, most notably Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO).[6][7][8][9][10][11][][13][14] The high ring strain of the cyclopropyl group makes it susceptible to ring-opening upon enzymatic oxidation, leading to the formation of a reactive intermediate that can covalently bind to the enzyme, causing irreversible inhibition.

Inhibition of Cytochrome P450

The proposed mechanism for the inactivation of CYP450 enzymes by cyclopropylamines involves an initial one-electron oxidation at the nitrogen atom, followed by the scission of the cyclopropane ring.[8][10][11][14] This process can also lead to the formation of a metabolic intermediate complex (MIC) where a nitroso metabolite coordinates to the heme iron, inhibiting enzyme turnover.[8]

References

- 1. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-cyclopropylpropan-2-amine 95% | CAS: 172947-13-6 | AChemBlock [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases | Semantic Scholar [semanticscholar.org]

- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 10. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 11. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Synthesis of 2-Cyclopropylpropan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the plausible synthetic pathways for 2-cyclopropylpropan-2-amine, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental protocols for this specific compound in publicly accessible literature, this document outlines generalized yet robust methods based on established chemical transformations for structurally related molecules. The information presented herein is intended to provide a foundational framework for the synthesis and further investigation of 2-cyclopropylpropan-2-amine.

Introduction

2-Cyclopropylpropan-2-amine, with its characteristic tertiary amine attached to a cyclopropyl moiety, represents a unique structural motif of interest in drug discovery. The cyclopropyl group can impart desirable properties to a molecule, including increased metabolic stability, conformational rigidity, and altered lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide details two primary synthetic strategies for the preparation of this compound: the Ritter reaction followed by hydrolysis, and a Grignard reaction followed by a Ritter reaction.

Synthesis Pathways

Two principal synthetic routes are proposed for the synthesis of 2-cyclopropylpropan-2-amine.

Pathway 1: Grignard Reaction followed by Ritter Reaction and Hydrolysis

This pathway commences with the reaction of cyclopropyl magnesium bromide with acetone to generate the tertiary alcohol, 2-cyclopropylpropan-2-ol. This intermediate subsequently undergoes a Ritter reaction with a nitrile, such as acetonitrile, in the presence of a strong acid to form an N-alkyl amide. The final step involves the hydrolysis of this amide to yield the target primary amine.

Pathway 2: Direct Ritter Reaction from a Tertiary Alcohol

This approach is a more direct two-step process starting from the commercially available or synthetically prepared 2-cyclopropylpropan-2-ol. The alcohol is first converted to an N-alkyl acetamide via the Ritter reaction, which is then hydrolyzed to afford 2-cyclopropylpropan-2-amine.[1]

Experimental Protocols

Pathway 1: Grignard Reaction, Ritter Reaction, and Hydrolysis

Step 1: Synthesis of 2-Cyclopropylpropan-2-ol

-

Materials: Magnesium turnings, bromocyclopropane, anhydrous diethyl ether, acetone, saturated aqueous ammonium chloride solution.

-

Procedure: To a solution of cyclopropylmagnesium bromide (prepared from bromocyclopropane and magnesium turnings) in anhydrous diethyl ether, slowly add acetone at 0°C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-cyclopropylpropan-2-ol. The crude product can be purified by vacuum distillation or column chromatography.[2]

Step 2: Ritter Reaction and Hydrolysis

-

Materials: 2-Cyclopropylpropan-2-ol, acetonitrile, concentrated sulfuric acid, ice, sodium hydroxide solution, dichloromethane, brine, anhydrous potassium carbonate.

-

Procedure: Dissolve the purified 2-cyclopropylpropan-2-ol in acetonitrile and cool the mixture to 0°C. Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining the low temperature. Allow the reaction to stir at room temperature until the starting alcohol is consumed, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Carefully pour the reaction mixture over ice and then basify with a strong base (e.g., sodium hydroxide solution) to hydrolyze the intermediate N-alkyl amide. Extract the resulting amine into an organic solvent such as dichloromethane. The combined organic extracts are then washed with brine, dried over anhydrous potassium carbonate, and concentrated under reduced pressure to yield 2-cyclopropylpropan-2-amine.[2]

Pathway 2: Direct Ritter Reaction and Hydrolysis from 2-Cyclopropylpropan-2-ol

This protocol is a generalized procedure and would require optimization for the specific synthesis of 2-cyclopropylpropan-2-amine.[2]

Step 1: Synthesis of N-(2-cyclopropylpropan-2-yl)acetamide (Ritter Reaction)

-

Materials: 2-Cyclopropylpropan-2-ol, acetonitrile, concentrated sulfuric acid (98%), ice, saturated sodium bicarbonate solution, dichloromethane, brine, anhydrous magnesium sulfate.

-

Procedure: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopropylpropan-2-ol (1 equivalent) in acetonitrile (5-10 equivalents). Cool the flask in an ice bath to 0-5 °C with continuous stirring. Slowly add concentrated sulfuric acid (2 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C). Stir for 2 hours, monitoring the reaction progress by TLC. Upon completion, carefully pour the reaction mixture over crushed ice in a beaker. Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases (pH 7-8). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(2-cyclopropylpropan-2-yl)acetamide. The crude product can be purified by recrystallization or column chromatography.[1]

Step 2: Synthesis of 2-Cyclopropylpropan-2-amine (Hydrolysis)

-

Materials: N-(2-cyclopropylpropan-2-yl)acetamide, 6M hydrochloric acid, 10M sodium hydroxide solution, diethyl ether, brine, anhydrous potassium carbonate.

-

Procedure: Place the purified N-(2-cyclopropylpropan-2-yl)acetamide in a round-bottom flask. Add 6M hydrochloric acid (10-15 equivalents). Heat the mixture to reflux (approximately 100 °C) and maintain for 12-16 hours, monitoring by TLC until the starting amide is consumed. After completion, cool the reaction mixture to room temperature. Carefully basify the acidic solution by the slow addition of a 10M sodium hydroxide solution until the pH is greater than 12, using an ice bath to control the exothermic reaction. Transfer the basic solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-cyclopropylpropan-2-amine. The crude amine can be purified by distillation under reduced pressure.[1]

Data Presentation

Quantitative data for the synthesis of 2-cyclopropylpropan-2-amine is not explicitly available. The following table presents generalized data for the synthesis of related cyclopropylamines to provide a comparative context.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| Zinc Homoenolate Trapping | α-chloroaldehyde, morpholine | CH₂(ZnI)₂ | THF/DMF | 90 | 18 | 77 | >20:1 | [3] |

| Zinc Homoenolate Trapping | α-chloroaldehyde, morpholine | CH₂(ZnI)₂, i-PrOH | THF/DMF | 90 | 18 | >95 | >20:1 | [3] |

Visualizations

Caption: Synthesis of 2-Cyclopropylpropan-2-amine via Grignard reaction followed by Ritter reaction.

Caption: Direct synthesis of 2-Cyclopropylpropan-2-amine from 2-Cyclopropylpropan-2-ol.

References

Spectroscopic Analysis of 2-Cyclopropylpropan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and known spectroscopic data for 2-Cyclopropylpropan-2-amine (C₆H₁₃N, Mol. Wt.: 99.17 g/mol ). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, based on established spectroscopic principles and data from analogous chemical structures. Mass Spectrometry (MS) data obtained from public libraries is also presented. Furthermore, detailed experimental protocols for acquiring such data are provided to aid researchers in their analytical endeavors.

Predicted and Known Spectroscopic Data

The following sections summarize the anticipated and reported spectroscopic data for 2-Cyclopropylpropan-2-amine.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The proton NMR spectrum of 2-Cyclopropylpropan-2-amine is predicted to show distinct signals for the cyclopropyl, methyl, and amine protons. The chemical shifts (δ) are estimated based on typical values for similar chemical environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.2 (variable) | Broad Singlet | 2H | -NH₂ |

| ~ 1.05 | Singlet | 6H | -C(CH₃)₂ |

| ~ 0.8 - 0.9 | Multiplet | 1H | -CH- (cyclopropyl) |

| ~ 0.3 - 0.5 | Multiplet | 4H | -CH₂- (cyclopropyl) |

Note: The chemical shift of the amine protons (-NH₂) is highly variable and can be influenced by solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum is predicted to display four distinct signals corresponding to the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 50 - 55 | Quaternary Carbon (-C (CH₃)₂) |

| ~ 25 - 30 | Methyl Carbons (-C(C H₃)₂) |

| ~ 15 - 20 | Methine Carbon (-C H-, cyclopropyl) |

| ~ 5 - 10 | Methylene Carbons (-C H₂-, cyclopropyl) |

IR (Infrared) Spectroscopy Data

The IR spectrum of 2-Cyclopropylpropan-2-amine, a primary amine, is expected to exhibit characteristic absorption bands for N-H and C-N bonds, in addition to C-H stretching and bending vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration | Description |

| 3300 - 3400 | N-H Stretch | Two bands, characteristic of a primary amine |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H stretching |

| ~ 1600 | N-H Bend | Scissoring vibration of the -NH₂ group |

| 1020 - 1250 | C-N Stretch | Aliphatic amine C-N stretching |

| ~ 3050 | C-H Stretch | Cyclopropyl C-H stretching |

Mass Spectrometry (MS) Data

The following mass spectrometry data is based on the NIST library entry for 2-Cyclopropylpropan-2-amine, likely obtained through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

| m/z | Relative Intensity | Assignment |

| 99 | Low | [M]⁺ (Molecular Ion) |

| 84 | High | [M - CH₃]⁺ |

| 58 | Moderate | [C₃H₈N]⁺ |

| 42 | Moderate | [C₂H₄N]⁺ |

Note: The fragmentation pattern is consistent with the alpha-cleavage characteristic of amines, where the loss of a methyl group leads to a stable iminium ion.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2-Cyclopropylpropan-2-amine.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of 2-Cyclopropylpropan-2-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

As 2-Cyclopropylpropan-2-amine is a liquid at room temperature, it can be analyzed as a "neat" liquid.

-

Place a single drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the prepared salt plate assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

-

-

Data Processing :

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of 2-Cyclopropylpropan-2-amine in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

GC-MS Parameters :

-

Injector :

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

Mode: Splitless or split, depending on the concentration.

-

-

GC Column : A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program :

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: 5 minutes at 250 °C.

-

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35 - 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis :

-

Identify the peak corresponding to 2-Cyclopropylpropan-2-amine in the total ion chromatogram.

-

Analyze the mass spectrum of this peak and compare it to library data for confirmation.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical and chemical properties of 2-cyclopropylpropan-2-amine (CAS No: 172947-13-6).[1] Intended for a scientific audience, this document consolidates available data from computational models and provides estimations based on the structurally similar compound, tert-butylamine. Detailed, generalized experimental protocols for the synthesis, purification, and characterization of this compound are presented to facilitate further research. This guide aims to serve as a foundational resource for the application of 2-cyclopropylpropan-2-amine in medicinal chemistry and drug discovery, acknowledging the current limitations in experimentally derived data.

Introduction

2-Cyclopropylpropan-2-amine is a primary amine featuring a cyclopropyl group attached to a tertiary carbon atom. The incorporation of the sterically demanding and conformationally rigid cyclopropyl moiety into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties.[2][3] The unique electronic nature of the cyclopropane ring can also influence the basicity and reactivity of the adjacent amine group.[2] This document outlines the key physicochemical parameters of 2-cyclopropylpropan-2-amine, providing a basis for its use as a building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

General and Calculated Properties

| Property | Value | Source |

| IUPAC Name | 2-cyclopropylpropan-2-amine | [1][4] |

| CAS Number | 172947-13-6 | [1] |

| Molecular Formula | C₆H₁₃N | [1][4] |

| Molecular Weight | 99.17 g/mol | [4] |

| Canonical SMILES | CC(C)(C1CC1)N | [4] |

| InChIKey | OOXIEUXBOSSXJM-UHFFFAOYSA-N | [4] |

| XLogP3-AA (Computed) | 0.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 26.0 Ų | [4] |

Estimated Physical Properties

The experimental physical properties of 2-cyclopropylpropan-2-amine have not been extensively reported. The values below are estimates based on the known properties of tert-butylamine, a structurally similar primary amine with a tertiary alkyl substituent.

| Property | Estimated Value for 2-cyclopropylpropan-2-amine | Experimental Value for tert-Butylamine | Source (for tert-Butylamine) |

| Boiling Point | ~ 65 - 75 °C | 44 - 47 °C | [5][6][7][8] |

| Melting Point | ~ -50 to -60 °C | -67.5 °C | [5][6][7] |

| Density | ~ 0.75 - 0.85 g/mL | 0.696 g/mL at 25 °C | [6] |

| pKa | ~ 10.5 - 10.8 | 10.68 | [9][10][11] |

Note: The presence of the cyclopropyl group is expected to increase the boiling point and density compared to the tert-butyl analog due to increased molecular weight and van der Waals interactions.

Chemical Properties and Reactivity

2-Cyclopropylpropan-2-amine is expected to exhibit reactivity typical of a primary aliphatic amine. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties. Key chemical characteristics include:

-

Basicity: As a primary amine, it will react with acids to form the corresponding ammonium salts. Its estimated pKa suggests it is a moderately strong base, similar to other small aliphatic amines.[9][10][11]

-

Nucleophilicity: The amine can act as a nucleophile in reactions with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.

-

Stability: While generally stable, primary amines can be susceptible to oxidation. The cyclopropyl group itself is a strained ring system and can undergo ring-opening reactions under certain conditions, although it is generally stable to many synthetic transformations.[2]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and characterization of 2-cyclopropylpropan-2-amine. These protocols are based on standard laboratory techniques and may require optimization for specific experimental setups.

Synthesis of 2-Cyclopropylpropan-2-amine

A plausible synthetic route to 2-cyclopropylpropan-2-amine is via the Ritter reaction of 2-cyclopropylpropan-2-ol with a nitrile, followed by hydrolysis of the resulting amide.

Step 1: Synthesis of 2-Cyclopropylpropan-2-ol

This intermediate can be prepared via the Grignard reaction between cyclopropylmagnesium bromide and acetone.

-

Materials: Magnesium turnings, iodine crystal, cyclopropyl bromide, anhydrous diethyl ether, acetone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

-

Add a solution of cyclopropyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining cyclopropyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of acetone in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyclopropylpropan-2-ol.

-

Purify the product by distillation.

-

Step 2: Synthesis of 2-Cyclopropylpropan-2-amine

-

Materials: 2-Cyclopropylpropan-2-ol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 2-cyclopropylpropan-2-ol in an excess of acetonitrile.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution until the pH is >12.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyclopropylpropan-2-amine.

-

Purify the product by distillation.

-

Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of the synthesized compound.

4.2.1. Boiling Point Determination

-

Apparatus: Micro boiling point apparatus (Thiele tube or similar), thermometer, capillary tube.

-

Procedure:

-

Place a small amount of the purified liquid into a small test tube.

-

Seal one end of a capillary tube and place it, open end down, into the test tube.

-

Attach the test tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath slowly and observe the capillary tube.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

4.2.2. pKa Determination by Potentiometric Titration

-

Apparatus: pH meter, magnetic stirrer, burette, beaker.

-

Reagents: Standardized hydrochloric acid solution (e.g., 0.1 M), deionized water.

-

Procedure:

-

Accurately weigh a sample of 2-cyclopropylpropan-2-amine and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the amine solution with the standardized HCl solution, adding the acid in small increments.

-

Record the pH after each addition of acid, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

-

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (singlet), the cyclopropyl protons (multiplets in the upfield region), and the amine protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the quaternary carbon, and the carbons of the cyclopropyl ring.

-

Procedure:

-

Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

4.3.2. Mass Spectrometry (MS)

-

Expected Fragmentation: The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group.

-

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile liquids.

-

Acquire the mass spectrum.

-

4.3.3. Infrared (IR) Spectroscopy

-

Expected Absorptions: The IR spectrum is expected to show characteristic N-H stretching bands for a primary amine in the region of 3300-3500 cm⁻¹ (typically two bands), an N-H bending vibration around 1600 cm⁻¹, and C-H stretching bands for the alkyl and cyclopropyl groups below 3000 cm⁻¹.[12][13][14][15]

-

Procedure:

-

Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or between salt plates (NaCl or KBr).

-

Biological Activity and Signaling Pathways

There is currently no specific information in the peer-reviewed literature regarding the biological activity or associated signaling pathways of 2-cyclopropylpropan-2-amine. However, the cyclopropylamine motif is present in a number of biologically active compounds, including enzyme inhibitors and agrochemicals.[2][3][16][17] Further research is required to determine the pharmacological profile of this specific molecule.

Conclusion

2-Cyclopropylpropan-2-amine is a primary amine with potential applications as a building block in medicinal chemistry. While experimental data on its physicochemical properties are limited, this guide provides a comprehensive summary of its known identifiers, computed properties, and estimated values based on a close structural analog. The detailed, generalized experimental protocols for its synthesis and characterization are intended to facilitate further investigation into this compound and its potential applications in drug discovery and development.

References

- 1. 2-cyclopropylpropan-2-amine 95% | CAS: 172947-13-6 | AChemBlock [achemblock.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 6. tert-Butylamine | 75-64-9 [amp.chemicalbook.com]

- 7. Tert-Butylamine [chemeurope.com]

- 8. Tertiary Butylamine - CAS 75-64-9 | Vinati Organics [vinatiorganics.com]

- 9. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Butylamine CAS#: 75-64-9 [m.chemicalbook.com]

- 11. pKa of tert-Butylamine [vcalc.com]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. wikieducator.org [wikieducator.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropylamine Moiety: A Versatile Scaffold in Modern Research and Development

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning research applications of cyclopropylamines. This whitepaper delves into the core utility of this unique structural motif in medicinal chemistry, agrochemistry, and organic synthesis, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The cyclopropylamine unit, a three-membered carbocyclic ring attached to an amino group, has garnered significant attention in chemical and biological sciences. Its inherent ring strain and the electronic properties of the amino group bestow upon it a unique reactivity profile, making it a valuable building block in the design of novel bioactive molecules and a versatile intermediate in organic synthesis.[1] This guide aims to provide an in-depth overview of the current and potential research applications of this remarkable scaffold.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The rigid nature of the cyclopropane ring and its ability to act as a bioisosteric replacement for other groups have made cyclopropylamines a cornerstone in the development of new therapeutic agents.[2][3][4] Their applications span a wide range of disease areas, from infectious diseases to central nervous system disorders and oncology.

Enzyme Inhibition: A Key Mechanism of Action

Cyclopropylamines are particularly renowned for their ability to act as mechanism-based inhibitors of several key enzymes, a property attributed to the ring strain of the cyclopropyl group which can lead to irreversible covalent modification of the enzyme's active site.[5][6]

Cyclopropylamines are classical inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[7] The inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for their use as antidepressants.[8] Tranylcypromine is a well-known cyclopropylamine-containing MAO inhibitor.[9][10]

Table 1: Inhibitory Activity of Cyclopropylamine Derivatives against MAO Enzymes

| Compound | Target | IC50 (µM) | Ki (µM) | kinact (min-1) | Reference(s) |

| Tranylcypromine | MAO-A | 2.3 | 7.7 | 0.78 | [11] |

| MAO-B | 0.95 | 3.8 | 0.26 | [11] | |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 0.17 (after 30 min preincubation) | - | - | [12] |

| MAO-B | 0.005 (after 30 min preincubation) | - | - | [12] | |

| Compound 23 (a 1-substituted TCP analog) | LSD1 | 0.031 | - | - | [13] |

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9).[6] Overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target. Several cyclopropylamine-containing compounds have been developed as potent and selective LSD1 inhibitors.[8][14][15][16]

Table 2: Inhibitory Activity of Cyclopropylamine Derivatives against LSD1

| Compound | IC50 (µM) | Cell Line | EC50 (nM) | Reference(s) |

| INCB059872 | 0.018 | SCLC Panel | 47 - 377 | [17] |

| Iadademstat (ORY-1001) | 0.018 | AML Panel | <1 | [17] |

| Compound VIIi | 1.80 | MOLT-4, A549, HCT-116 | - | [8] |

| Compound VIIb | 2.25 | MOLT-4, A549, HCT-116 | - | [8] |

| Compound VIIm | 6.08 | MOLT-4, A549, HCT-116 | - | [8] |

| Compound 11 | 0.131 | - | - | [13] |

| Compound 14 | 0.031 | - | - | [13] |

| Compound 23 | 0.031 | - | - | [13] |

| Compound 16 | 1.72 | - | - | [13] |

Cyclopropylamines can also act as mechanism-based inactivators of cytochrome P450 enzymes, which are crucial for drug metabolism.[6][7][18][19][20][21] This interaction typically involves the oxidation of the cyclopropylamine nitrogen, leading to ring opening and covalent modification of the enzyme.[6][7][18] Understanding these interactions is critical in drug development to predict and avoid potential drug-drug interactions.[2][22][23][24][25]

Table 3: Kinetic Constants for CYP450 Inactivation by Cyclopropylamines

| Compound | CYP Isoform | Ki (µM) | kinact (min-1) | Reference(s) |

| N-benzyl-N-cyclopropylamine | Various | - | - | [6][7] |

| Other Cyclopropylamine Derivatives | Various | - | - | [6][7][18] |

(Specific Ki and kinact values are often compound and isoform-specific and require dedicated studies for each new chemical entity.)

Agrochemicals: Enhancing Crop Protection

Cyclopropylamine derivatives have also found significant applications in the agrochemical industry as herbicides and fungicides.[7][26][27] The inclusion of the cyclopropyl moiety can enhance the biological activity and metabolic stability of these compounds.[26]

Table 4: Agrochemical Activity of Cyclopropylamine Derivatives

| Compound Type | Application | Target Species | Efficacy Data (e.g., EC50, MIC) | Reference(s) |

| Cyclopropylamine-containing triazines | Herbicide | Various weeds | - | [28] |

| N-(thiophen-2-yl) Nicotinamide derivatives | Fungicide | Cucumber downy mildew | EC50 = 1.96 mg/L (for compound 4f) | [1] |

| Pyrimidinedione derivatives | Herbicide | Broadleaf and grass weeds | 100% control at 2.34 g a.i./ha (FM-1688) |

(Quantitative data for commercial agrochemicals is often proprietary. The table presents available data from public research.)

Organic Synthesis: A Versatile Building Block

The unique reactivity of cyclopropylamines makes them valuable intermediates in organic synthesis.[7][27] They can undergo a variety of transformations, including ring-opening reactions, to generate diverse molecular scaffolds.[22]

Synthesis of Cyclopropylamines

Several methods have been developed for the synthesis of cyclopropylamines, including the Hofmann rearrangement, Curtius rearrangement, and various cyclopropanation reactions.[5][27][29]

Experimental Protocols

This section provides detailed methodologies for key experiments involving cyclopropylamines.

Synthesis of trans-2-Phenylcyclopropylamine (Tranylcypromine)

A general method for the synthesis of tranylcypromine starts from trans-cinnamic acid.[5]

Step 1: Cyclopropanation of trans-Cinnamic Acid Derivative: A derivative of trans-cinnamic acid (e.g., an ester) is subjected to a cyclopropanation reaction. A common method involves the use of diazomethane in the presence of a palladium or copper catalyst.

Step 2: Hydrolysis to Carboxylic Acid: The resulting cyclopropyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Step 3: Curtius Rearrangement: The cyclopropyl carboxylic acid is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by converting the acid to the acid chloride followed by reaction with sodium azide. The acyl azide is then heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate.

Step 4: Hydrolysis of the Isocyanate: The isocyanate is hydrolyzed with aqueous acid to yield the primary amine, trans-2-phenylcyclopropylamine.

Step 5: Salt Formation (optional): The free base can be converted to a salt, such as the hydrochloride or sulfate, for improved stability and handling. For example, treatment with a solution of HCl in a suitable solvent will precipitate tranylcypromine hydrochloride.[29]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of cyclopropylamine derivatives against MAO-A and MAO-B can be determined using a variety of methods, including the MAO-Glo™ Assay.[7][30][31][32][33][34]

Principle: This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine or a luminogenic substrate). The amount of H₂O₂ is quantified using a coupled reaction that generates a fluorescent or luminescent signal.

Protocol (using MAO-Glo™ Assay as an example):

-

Reagent Preparation: Prepare the MAO substrate solution, test compound dilutions, and MAO enzyme solution in the provided reaction buffer.

-

Assay Setup: In a 96-well plate, add the MAO substrate solution and the test compound at various concentrations.

-

Initiation of Reaction: Add the MAO enzyme solution to initiate the reaction. Include positive controls (known inhibitors like tranylcypromine) and negative controls (no inhibitor).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the Luciferin Detection Reagent, which stops the MAO reaction and generates a luminescent signal proportional to the amount of MAO activity.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LSD1 Inhibition Assay

The inhibitory potency of compounds against LSD1 can be assessed using various in vitro assays, such as a horseradish peroxidase (HRP)-coupled assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3][12][16][17][27][35]

Principle (HRP-coupled assay): LSD1-mediated demethylation of a histone H3 peptide substrate produces hydrogen peroxide, which is detected by HRP in the presence of a suitable substrate (e.g., Amplex Red) to generate a fluorescent product.

Protocol:

-

Reagent Preparation: Prepare solutions of LSD1 enzyme, biotinylated H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

-

Assay Setup: In a 384-well plate, dispense the test compounds at various concentrations.

-

Enzyme and Substrate Addition: Add a mixture of the LSD1 enzyme and the peptide substrate to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

-

Detection: Add the HRP and Amplex Red detection master mix to initiate the colorimetric reaction.

-

Data Analysis: Measure the fluorescence at the appropriate excitation and emission wavelengths. Calculate IC50 values from the dose-response curves.

CYP450 Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)

This assay is used to determine if a compound is a time-dependent inhibitor of a specific CYP450 isoform.[2][22][23][24][25]

Principle: The IC50 value of a test compound is determined with and without a pre-incubation period in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation with NADPH indicates time-dependent inhibition.

Protocol:

-

Pre-incubation: In separate wells of a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes in the presence and absence of an NADPH-regenerating system for a set time (e.g., 30 minutes) at 37°C. A zero-minute pre-incubation control is also included.

-

Initiation of Reaction: After the pre-incubation, add a specific probe substrate for the CYP isoform of interest to initiate the metabolic reaction.

-

Incubation: Incubate for a short period under linear conditions.

-

Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

-

Data Analysis: Calculate the IC50 values for each condition. An IC50 shift ratio (IC50 without pre-incubation / IC50 with pre-incubation) is determined to assess the potential for time-dependent inhibition.

Drug Discovery and Development Workflow

The discovery and development of new drugs containing a cyclopropylamine moiety typically follows a well-defined pipeline.[1][5][13][36]

Conclusion

The cyclopropylamine scaffold continues to be a fertile ground for innovation in both academic and industrial research. Its unique structural and electronic properties provide a powerful tool for the design of potent and selective enzyme inhibitors, effective agrochemicals, and novel synthetic intermediates. The information compiled in this technical guide underscores the broad and impactful applications of cyclopropylamines and aims to facilitate further exploration and exploitation of this versatile chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 7. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 10. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. enamine.net [enamine.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Tranylcypromine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 30. promega.com [promega.com]

- 31. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 32. promega.com [promega.com]

- 33. Assay in Summary_ki [bdb99.ucsd.edu]

- 34. evotec.com [evotec.com]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

The Cyclopropane Moiety: A Small Ring with a Big Impact on Biological Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties, stemming from significant ring strain, impart profound effects on the biological activity of molecules that contain it. This guide provides an in-depth exploration of the diverse biological activities of cyclopropane-containing compounds, offering quantitative data, detailed experimental protocols, and insights into their mechanisms of action through the visualization of key signaling pathways. The incorporation of a cyclopropyl group can enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, making it a valuable tool for overcoming challenges in drug development.[1][2]

Quantitative Biological Activity Data

The introduction of a cyclopropane ring into a molecular structure can dramatically influence its biological efficacy. The following tables summarize quantitative data for various cyclopropane-containing compounds across different therapeutic areas, providing a comparative overview of their potency.

Anticancer Activity

Cyclopropane-containing compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |

| Spiro[cyclopropane-1,3'-indolin]-2'-ones | 6b | DU-145 (Prostate) | <20 | [3] |

| 6u | DU-145 (Prostate) | <20 | [3] | |

| Series Average | HT-29 (Colon) | <20 | [3] | |

| Series Average | Hela (Cervical) | <20 | [3] | |

| Series Average | A-549 (Lung) | <20 | [3] | |

| Series Average | MCF-7 (Breast) | <20 | [3] |

Antimicrobial Activity

The unique structural features of cyclopropanes have been exploited to develop novel antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC80, specifically, is the minimum concentration required to inhibit 80% of the tested isolates.

| Compound Class | Compound | Microorganism | MIC80 (µg/mL) | Reference |

| Amide Derivatives | F5 | Staphylococcus aureus | 32-64 | [4] |

| F9 | Staphylococcus aureus | 32-64 | [4] | |

| F29 | Staphylococcus aureus | 32-64 | [4] | |

| F53 | Staphylococcus aureus | 32-64 | [4] | |

| F9 | Escherichia coli | 32-64 | [5] | |

| F31 | Escherichia coli | 32-64 | [4] | |

| F45 | Escherichia coli | 32-64 | [4] | |

| F8 | Candida albicans | 16 | [4] | |

| F24 | Candida albicans | 16 | [4] | |

| F42 | Candida albicans | 16 | [4] | |

| F5 | Candida albicans | 32-64 | [4] | |

| F7 | Candida albicans | 32-64 | [4] | |

| F9 | Candida albicans | 32-64 | [4] | |

| F22 | Candida albicans | 32-64 | [4] | |

| F23 | Candida albicans | 32-64 | [4] | |

| F32 | Candida albicans | 32-64 | [4] | |

| F49 | Candida albicans | 32-64 | [4] | |

| F50 | Candida albicans | 32-64 | [4] | |

| F51 | Candida albicans | 32-64 | [4] |

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide methodologies for key assays used to evaluate the biological activity of cyclopropane-containing compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cyclopropane-containing test compound

-

Human cancer cell lines (e.g., HT-29, DU-145, Hela, A-549, MCF-7)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[6]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyclopropane-containing test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm should be used.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Cyclopropane-containing test compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader (optional, for automated reading)

Procedure:

-

Prepare Compound Dilutions: Prepare a stock solution of the test compound. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.[7]

-

Prepare Inoculum: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells (broth only).[7]

-

Controls: Include a positive control (inoculum in broth without the compound) and a negative/sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1] This can be determined visually or by measuring the optical density with a microplate reader.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which cyclopropane-containing compounds exert their biological effects is crucial for rational drug design and development. These compounds can modulate various signaling pathways, leading to their observed therapeutic activities.

Monoamine Oxidase (MAO) Inhibition by Tranylcypromine

Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[9][10] By inhibiting MAO-A and MAO-B, tranylcypromine increases the levels of these neurotransmitters in the brain, which is the basis for its antidepressant effects.[9][10]

Modulation of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[11] Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response. The modulation of the cGAS-STING pathway presents a promising therapeutic strategy for cancer and infectious diseases. While direct modulation by cyclopropane-containing compounds is an active area of research, understanding this pathway is key to identifying new therapeutic opportunities.

Conclusion

The cyclopropane ring is a versatile and powerful structural motif in the design of biologically active compounds. Its incorporation can lead to significant improvements in potency and pharmacokinetic properties, as evidenced by the quantitative data presented. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of novel cyclopropane derivatives. Furthermore, the exploration of their mechanisms of action, such as the modulation of key signaling pathways, opens new avenues for the development of innovative therapeutics for a wide range of diseases. Continued research into the synthesis and biological evaluation of cyclopropane-containing compounds holds great promise for the future of drug discovery.

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Cyclopropylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclopropylpropan-2-amine, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and its potential biological significance as a monoamine oxidase (MAO) inhibitor.

Chemical Identity and Synonyms

The compound with the systematic name 2-cyclopropylpropan-2-amine is a primary amine featuring a cyclopropyl group attached to a tertiary carbon atom.

IUPAC Name: 2-cyclopropylpropan-2-amine[1][2]

Synonyms:

-

1-Cyclopropyl-1-methyl-ethylamine[1]

-

(1-Cyclopropyl-1-methylethyl)amine[1]

-

2-Cyclopropyl-2-propanamine[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 2-cyclopropylpropan-2-amine. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | PubChem[1] |

| Molecular Weight | 99.17 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 99.1048 g/mol | PubChem[1] |

| Monoisotopic Mass | 99.1048 g/mol | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 72.2 | PubChem[1] |

Synthesis of 2-Cyclopropylpropan-2-amine

A plausible and efficient method for the synthesis of 2-cyclopropylpropan-2-amine is the reductive amination of cyclopropyl methyl ketone. This two-step process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

-

Cyclopropyl methyl ketone

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, for reactions requiring heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a clean, dry round-bottom flask, dissolve cyclopropyl methyl ketone (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol. The large excess of ammonium acetate serves as the ammonia source and helps drive the equilibrium towards imine formation.

-

Reduction: To the stirring solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl to neutralize the excess reducing agent and decompose the remaining ammonium acetate.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Add water to the residue and basify the aqueous solution with 2M NaOH until a pH of >10 is reached. This deprotonates the amine, making it extractable into an organic solvent.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-cyclopropylpropan-2-amine.

-

If necessary, the product can be further purified by distillation or column chromatography on silica gel.

-

Synthetic Workflow

Caption: Workflow for the synthesis of 2-cyclopropylpropan-2-amine.

Biological Activity and Signaling Pathways

Compounds containing a cyclopropylamine moiety are well-documented as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[3][4][5] These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. Inhibition of MAOs leads to an increase in the concentration of these neurotransmitters, which is a key mechanism for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[6]

The inhibitory action of cyclopropylamines is typically irreversible. The enzyme oxidizes the amine, leading to the opening of the strained cyclopropyl ring. This generates a highly reactive intermediate that forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, thereby inactivating it.[4]

Proposed Signaling Pathway for MAO Inhibition

References

- 1. longdom.org [longdom.org]

- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Guide to 2-Cyclopropylpropan-2-amine: Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This document provides a focused overview of 2-Cyclopropylpropan-2-amine, detailing its fundamental molecular properties.

Molecular Data Summary

The essential molecular data for 2-Cyclopropylpropan-2-amine is summarized in the table below. This information is critical for a variety of applications, from reaction stoichiometry to analytical characterization.

| Property | Value |

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol [1][2][3] |

| IUPAC Name | 2-cyclopropylpropan-2-amine[1][4] |

| CAS Number | 172947-13-6[2][3][4] |

| SMILES | CC(C)(C1CC1)N[1] |

Structural and Relational Overview

To visualize the relationship between the compound's name and its core properties, the following diagram illustrates the logical flow from its nomenclature to its chemical formula and ultimately its molecular weight.

References

- 1. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 172947-13-6|2-Cyclopropylpropan-2-amine|BLD Pharm [bldpharm.com]

- 3. 2-cyclopropylpropan-2-aMine CAS#: 172947-13-6 [m.chemicalbook.com]

- 4. 2-cyclopropylpropan-2-amine 95% | CAS: 172947-13-6 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to the Discovery and History of Novel Cyclopropylamine Derivatives

Executive Summary: The cyclopropylamine scaffold, a unique three-membered ring system appended with an amine group, has become a privileged motif in modern medicinal chemistry. Its inherent structural rigidity, metabolic stability, and unique electronic properties have propelled the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the discovery and history of novel cyclopropylamine derivatives, tracing their evolution from early monoamine oxidase inhibitors to potent, targeted therapies in oncology and infectious diseases. We delve into key synthetic methodologies, mechanisms of action, and structure-activity relationships, presenting quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Cyclopropylamine Moiety: A Privileged Scaffold in Drug Design

The incorporation of a cyclopropylamine group into a drug candidate can profoundly influence its pharmacological profile. The high ring strain of the three-membered ring (approximately 60° bond angles) enhances chemical reactivity and provides a rigid conformational constraint. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[1] Furthermore, the cyclopropane ring is often resistant to metabolic degradation by cytochrome P450 (CYP) enzymes, which can enhance a drug's half-life and bioavailability.[1][2] This combination of properties has made cyclopropylamine a valuable building block in the design of enzyme inhibitors and other therapeutic agents.[1]

Historical Perspective: From Tranylcypromine to Targeted Therapies

The story of cyclopropylamine in medicine begins with the discovery of trans-2-phenylcyclopropylamine, famously known as Tranylcypromine (TCP) . Originally developed as an analog of amphetamine, it was soon identified as a potent, irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B).[3] This discovery led to its clinical use as an antidepressant, effectively increasing the levels of neurotransmitters like serotonin and norepinephrine in the brain.[3][4]

For decades, the primary therapeutic application of cyclopropylamines was centered on MAO inhibition. However, the versatility of the TCP scaffold inspired further exploration. Researchers began to use it as a structural template for developing mechanism-based inhibitors for other enzymes, marking a pivotal shift in the application of this chemical class.[3] This "molecular editing" strategy has led to the discovery of derivatives with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][5]

Key Therapeutic Applications of Novel Derivatives

The unique properties of the cyclopropylamine moiety have been exploited in several key therapeutic areas.

Oncology: The Emergence of LSD1 Inhibitors

A significant breakthrough in the application of cyclopropylamine derivatives has been in oncology, with the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[6] LSD1 is an enzyme that plays a crucial role in carcinogenesis by removing methyl groups from histone H3, which leads to the silencing of tumor suppressor genes.[1][6] LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a prime target for therapeutic intervention.[6]

Inspired by the structure of TCP, scientists have developed a new class of irreversible LSD1 inhibitors. These compounds utilize the cyclopropylamine core to form a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its inactivation.[6] Numerous TCP-based inhibitors are now in clinical trials for various cancers.[6]

Infectious Diseases

The cyclopropylamine motif is a key component of several successful anti-infective agents.

-

Fluoroquinolone Antibiotics: A cyclopropyl group at the N-1 position of the quinolone core is a hallmark of many potent antibiotics, including Ciprofloxacin . This substitution significantly enhances their antibacterial activity against a broad spectrum of pathogens.

-

Antivirals: Simeprevir , a drug used to treat Hepatitis C, features a cyclopropylamine-derived acylsulfonamide group that is critical for its inhibitory activity against the HCV NS3/4A protease.

Other Therapeutic Areas

Cyclopropylamine derivatives have also shown promise in treating:

-

Neurological Disorders: Beyond depression, research continues into their potential for other CNS conditions.[1]

-

Spinal Muscular Atrophy: The recently approved drug Risdiplam contains a cyclopropyl group that was added to improve the safety and pharmacokinetic profile of the molecule.[2]

Synthetic Methodologies for Cyclopropylamine Derivatives

The synthesis of the cyclopropylamine core has been a significant area of research, with numerous methods developed to access this valuable scaffold.[7][8]

Overview of Synthetic Routes

Several classical and modern methods are employed for the synthesis of cyclopropylamines:

-

Kulinkovich Reaction: This method can be applied to amides and nitriles to form the aminocyclopropane moiety.[7][8]

-

Metal-Catalyzed Cyclopropanation: Reactions of diazo compounds on olefins in the presence of a metal catalyst are widely used.[7][8]

-

Curtius Rearrangement: The rearrangement of cyclopropyl acyl azides provides a reliable route to cyclopropylamines.[7][9]

-

Photoredox Catalysis: Recently, mild and efficient methods using visible-light photoredox catalysis have been developed for the synthesis of complex cyclopropylamine precursors.[6]

-

From α-Chloroaldehydes: A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines can be achieved from readily available α-chloroaldehydes via a zinc homoenolate intermediate.[9]

Caption: Generalized workflow for the synthesis and evaluation of novel cyclopropylamine derivatives.

Detailed Experimental Protocol: Photocatalytic Synthesis of a Cyclopropylamine Precursor

The following protocol is adapted from a recently developed method for the synthesis of nitrocyclopropane derivatives, which are precursors to trans-cyclopropylamine LSD1 inhibitors.[6]

Reaction: Photocatalytic Intermolecular Bromonitroalkylation of Styrene

-

Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add styrene (0.2 mmol, 1.0 equiv), bromonitromethane (0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., Ir-based catalyst, 1-2 mol%).

-

Solvent Addition: Add 2.0 mL of a suitable solvent (e.g., anhydrous DMSO) to the vial.

-

Degassing: Seal the vial and degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-